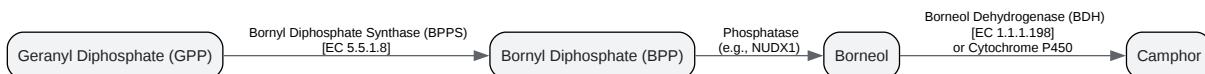


Identification of genes in the camphor biosynthesis pathway

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Camphor**
Cat. No.: **B1678855**


[Get Quote](#)

Introduction: The Molecular Blueprint of Camphor Formation

Camphor biosynthesis is a multi-step enzymatic cascade that converts the universal C10 precursor, geranyl diphosphate (GPP), into the final ketone product. Understanding this pathway is not merely academic; it unlocks the potential for metabolic engineering to produce enantiomerically pure **camphor**, which is crucial for its pharmaceutical applications. The core pathway proceeds through three critical enzymatic transformations, each catalyzed by a specific class of enzyme whose corresponding gene is a primary target for discovery.

The biosynthesis initiates with the cyclization of the linear GPP molecule into a bicyclic structure, followed by dephosphorylation to an alcohol intermediate, which is then oxidized to the final **camphor** ketone.^{[1][2]} The stereochemistry of the final product—either (+)-**camphor** or (-)-**camphor**—is determined by the specific stereoselectivity of the enzymes involved, particularly the initial cyclase.^[3]

Below is a conceptual overview of the core biosynthetic steps:

[Click to download full resolution via product page](#)

Caption: Core enzymatic steps in the **camphor** biosynthesis pathway.

This guide will systematically detail the experimental workflow to identify the genes encoding the key enzymes in this pathway: Bornyl Diphosphate Synthase (BPPS) and Borneol Dehydrogenase (BDH), as well as associated phosphatases and potentially modifying Cytochrome P450 monooxygenases (P450s).

Phase 1: Candidate Gene Discovery via Comparative Transcriptomics

The foundational principle for discovering biosynthetic genes is that their expression levels will correlate with the production of the target metabolite. Therefore, a comparative transcriptomic analysis (RNA-Seq) between plant tissues or chemotypes with high and low **camphor** accumulation is the most powerful initial step.[4][5][6]

Experimental Design and Rationale

The strength of this discovery phase hinges on a well-controlled experimental design. The most effective comparison is between two closely related chemotypes of the same species that differ primarily in their dominant monoterpene. For instance, comparing a **camphor**-rich chemotype of *Cinnamomum camphora* with a linalool-rich chemotype provides a robust system for identifying differentially expressed genes (DEGs) specific to the **camphor** pathway.[4][5]

Key Experimental Groups:

- **High-Camphor** Group: Young leaves from a validated high-**camphor** producing plant (e.g., *C. camphora* chemotype '**camphor**').
- **Low-Camphor/Alternate-Terpene** Group: Young leaves from a plant of the same species that produces minimal **camphor** but a different dominant monoterpene (e.g., *C. camphora* chemotype 'linalool').
- **Biological Replicates**: A minimum of three biological replicates for each group is essential for statistical power in differential expression analysis.

Protocol: RNA Extraction and Sequencing

Plant tissues rich in secondary metabolites, like those of *Cinnamomum*, are notoriously difficult for RNA extraction due to contamination with polysaccharides and polyphenols. The following protocol is optimized for such tissues.

Step-by-Step Methodology: RNA Extraction

- **Tissue Harvest:** Harvest young, healthy leaves, immediately flash-freeze in liquid nitrogen, and store at -80°C to prevent RNA degradation.
- **Homogenization:** Grind ~100 mg of frozen tissue to a fine powder in a liquid nitrogen-chilled mortar and pestle.
- **Lysis:** Add the powdered tissue to 2 mL of a pre-heated (65°C) CTAB-based extraction buffer containing 2% PVPP to bind polyphenols.
- **Organic Extraction:** Perform two sequential extractions with an equal volume of Chloroform:Isoamyl Alcohol (24:1) to remove proteins and lipids. Centrifuge at 12,000 x g for 15 minutes at 4°C after each extraction and retain the aqueous phase.
- **RNA Precipitation:** Add 0.25 volumes of 10 M LiCl to the final aqueous phase and incubate overnight at 4°C to selectively precipitate RNA.
- **Pelleting and Washing:** Centrifuge at 14,000 x g for 30 minutes at 4°C. Discard the supernatant and wash the RNA pellet twice with cold 70% ethanol.
- **Resuspension:** Air-dry the pellet briefly and resuspend in 50 µL of RNase-free water.
- **Quality Control:** Assess RNA integrity using an Agilent Bioanalyzer (RIN > 7.0 is required) and quantity using a Qubit fluorometer.

RNA Sequencing:

- Submit high-quality total RNA samples to a sequencing facility for library preparation (e.g., Illumina TruSeq Stranded mRNA) and sequencing on a platform like the Illumina NovaSeq to generate at least 20 million paired-end reads per sample.

Bioinformatics Workflow for Gene Identification

The raw sequencing data must be processed through a rigorous bioinformatics pipeline to identify high-confidence candidate genes.

[Click to download full resolution via product page](#)

Caption: A standard bioinformatics workflow for RNA-Seq data analysis.

Step-by-Step Methodology: Data Analysis

- Quality Control (QC): Use FastQC to assess the raw read quality.[\[7\]](#)
- Trimming: Employ Trimmomatic to remove adapter sequences and low-quality bases.[\[7\]](#)
- Alignment: Align the cleaned reads to a reference genome (if available) or perform de novo assembly using Trinity. For alignment-based approaches, STAR is a highly efficient and accurate aligner.[\[7\]](#)
- Quantification: Use featureCounts or HTSeq to count the number of reads mapping to each annotated gene.[\[1\]](#)
- Differential Expression: Utilize packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify genes that are significantly upregulated in the **high-camphor** group.[\[8\]](#)
- Candidate Gene Mining: This is the critical interpretation step. Filter the list of upregulated DEGs for genes with annotations related to terpene biosynthesis.
 - Terpene Synthases (TPS): Search for genes containing the conserved Pfam domains PF01397 (N-terminal) and PF03936 (C-terminal).[\[4\]](#)[\[9\]](#) These are your primary candidates for Bornyl Diphosphate Synthase (BPPS).
 - Dehydrogenases: Look for genes annotated as short-chain dehydrogenases/reductases (SDRs) or medium-chain dehydrogenases/reductases (MDRs). These are candidates for Borneol Dehydrogenase (BDH).
 - Cytochrome P450s: Mine the DEGs for genes belonging to the cytochrome P450 superfamily, as these are known to be involved in the hydroxylation and oxidation of terpenoids.[\[3\]](#)
 - Phylogenetic Analysis: Place the candidate TPS protein sequences into a phylogenetic tree with known, functionally characterized plant TPSs.[\[10\]](#)[\[11\]](#) A candidate that clusters with known bornyl diphosphate synthases is a very strong lead.

Phase 2: Functional Validation of Candidate Genes

Transcriptomic data provides strong correlation, but functional validation is required to prove causality. This is achieved by expressing the candidate genes in a heterologous host system (typically *E. coli* or *Saccharomyces cerevisiae*) and assaying the recombinant protein for the expected enzymatic activity.[12]

Protocol: Gene Cloning and Heterologous Expression

Step-by-Step Methodology: Cloning and Expression

- Full-Length cDNA Synthesis: Synthesize cDNA from the high-quality RNA isolated in Phase 1.
- Gene Amplification: Design primers to amplify the full open reading frame (ORF) of the candidate genes from the cDNA.
- Codon Optimization (Optional but Recommended): For expression in *E. coli* or yeast, it is highly advisable to synthesize a codon-optimized version of the gene to match the codon usage bias of the expression host, which can dramatically improve protein yield.[13][14]
- Vector Ligation: Clone the amplified (or synthesized) ORF into an appropriate expression vector.
 - For *E. coli*: pET series vectors (e.g., pET-28a for an N-terminal His-tag) are a standard choice.
 - For Yeast: pYES-DEST52 or similar galactose-inducible vectors are effective for *S. cerevisiae*.
- Transformation: Transform the expression vector into a suitable host strain (e.g., *E. coli* BL21(DE3) or *S. cerevisiae* INVSc1).
- Expression Induction:
 - *E. coli*: Grow cultures to an OD600 of 0.6-0.8, then induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

- *S. cerevisiae*: Grow cultures in glucose-containing medium, then switch to a galactose-containing medium to induce expression from the GAL1 promoter.
- Protein Purification: Harvest cells, lyse them (e.g., by sonication), and purify the recombinant protein. If a His-tag was incorporated, Nickel-NTA affinity chromatography is a straightforward and effective purification method. Confirm protein purity and size using SDS-PAGE.

Protocol: In Vitro Enzyme Assays

The purified recombinant protein is now ready for functional testing. Separate assays are required for BPPS and BDH candidates.

Enzyme Assay for Bornyl Diphosphate Synthase (BPPS) Candidates

- Rationale: This assay tests the ability of the candidate enzyme to convert GPP into bornyl diphosphate (BPP). Since BPP is not commercially available and difficult to detect directly, the product is dephosphorylated *in situ* to borneol for analysis.[\[12\]](#)
- Reaction Mixture (500 µL):
 - HEPES buffer (50 mM, pH 7.2)
 - MgCl₂ (10 mM)
 - DTT (5 mM)
 - Purified recombinant protein (~5-10 µg)
 - Geranyl Diphosphate (GPP) (50 µM)
- Procedure:
 - Incubate the reaction mixture at 30°C for 1-2 hours.
 - Add Calf Intestinal Alkaline Phosphatase (CIAP) to the reaction and incubate for an additional 1-2 hours at 37°C to hydrolyze BPP to borneol.[\[12\]](#)

- Extract the reaction products with an equal volume of an organic solvent like hexane or ethyl acetate.
- Concentrate the organic phase and analyze by GC-MS.

Enzyme Assay for Borneol Dehydrogenase (BDH) Candidates

- Rationale: This assay measures the oxidation of borneol to **camphor**, which can be monitored either by GC-MS to detect the product or spectrophotometrically by measuring the reduction of the NAD⁺ cofactor.[\[15\]](#)
- Reaction Mixture (600 µL):
 - Tris-HCl buffer (100 mM, pH 8.5)
 - NAD⁺ (2 mM)
 - (±)-Borneol (2 mM, dissolved in a minimal amount of DMSO)
 - Purified recombinant protein (~5-10 µg)
- Procedure:
 - Initiate the reaction by adding the enzyme.
 - For GC-MS analysis: Incubate at 30°C for 1 hour, then extract with an organic solvent and analyze for **camphor** formation.
 - For spectrophotometric analysis: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Calculate enzyme kinetics (K_m, V_{max}) by varying substrate concentrations.[\[15\]](#)

Phase 3: Product Identification and Stereochemical Analysis

The final and definitive step is the unambiguous identification of the enzymatic products using Gas Chromatography-Mass Spectrometry (GC-MS). For **camphor** biosynthesis, determining

the stereochemistry is critical.

Protocol: Chiral GC-MS Analysis

Rationale: Standard GC-MS columns cannot separate enantiomers. A chiral column is required to distinguish between (+)- and (-)-borneol and (+)- and (-)-**camphor**, thus confirming the stereospecificity of the characterized enzymes.[16]

GC-MS Conditions:

- Column: A chiral column, such as a cyclodextrin-based column (e.g., Agilent CycloSil-B or Restek Rt- β DEXsm).[17]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Program: A temperature gradient is used to separate the compounds, for example: start at 60°C, ramp to 180°C at 5°C/min, then ramp to 230°C at 10°C/min.
- Injection: 1 μ L of the organic extract.
- Detection: Mass spectrometer operating in full scan mode.
- Identification: Compare the retention times and mass spectra of the enzymatic products to those of authentic (+)-borneol, (-)-borneol, (+)-**camphor**, and (-)-**camphor** standards.[5][16]

Data Interpretation and Self-Validation

The workflow is designed to be self-validating. A successful outcome is a convergence of evidence:

- A gene annotated as a terpene synthase is significantly upregulated in the high-**camphor** plant.
- Its sequence clusters phylogenetically with known bornyl diphosphate synthases.
- The recombinant protein converts GPP into a specific enantiomer of borneol (after dephosphorylation).

- A gene annotated as a dehydrogenase is also upregulated in the high-**camphor** plant.
- The recombinant protein converts a specific enantiomer of borneol into the corresponding enantiomer of **camphor**.

This logical chain, from gene expression to in vitro function to precise product identification, provides irrefutable evidence for the role of the identified genes in the **camphor** biosynthesis pathway.

Summary Data and Key Enzymes

The following table summarizes the key enzymes targeted in this guide.

Enzyme	Abbreviation	EC Number	Substrate	Product	Conserved Motifs/Domains
Bornyl Diphosphate Synthase	BPPS	5.5.1.8	Geranyl Diphosphate	Bornyl Diphosphate	TPS N-terminal (PF01397), TPS C-terminal metal-binding (PF03936), DDXXD, RRX ₈ W
Borneol Dehydrogenase	BDH	1.1.1.198	Borneol, NAD ⁺	Camphor, NADH	Short-Chain Dehydrogenase (SDR) family domains
Cytochrome P450 Monooxygenase	CYP/P450	Various	Borneol, O ₂ , NADPH	Hydroxylated Borneol/Camphor	Heme-binding domain (PF00067)

Conclusion and Future Directions

The integrated workflow presented in this guide provides a robust framework for the de novo identification and characterization of genes in the **camphor** biosynthesis pathway. By combining comparative transcriptomics with rigorous functional validation, researchers can efficiently move from biological observation to genetic elucidation. The successful identification of these genes is the critical first step for the metabolic engineering of microbial hosts like *E. coli* and *S. cerevisiae* to create sustainable, industrial-scale platforms for the production of enantiomerically pure **camphor** and related high-value monoterpenoids. Future work will involve the characterization of regulatory elements, such as transcription factors, that control the expression of this pathway, offering further targets for engineering to enhance product yields.

References

- Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. *The Plant Journal*, 66(1), 212-229. [\[Link\]](#)
- Chen, Q., & Zhang, P. (2022).
- GENEWIZ. (2025).
- Jia, Q., Li, G., Köllner, T. G., Fu, J., Chen, X., & Chen, F. (2022). Origin and early evolution of the plant terpene synthase family. *Proceedings of the National Academy of Sciences*, 119(15), e2120346119. [\[Link\]](#)
- Li, G., et al. (2020). Genome-wide identification and characterization of the TPS gene family in wheat (*Triticum aestivum* L.) and expression analysis in response to aphid damage. *BMC Genomics*, 21(1), 1-17. [\[Link\]](#)
- Jia, Q. (2017). Computational Identification of Terpene Synthase Genes and Their Evolutionary Analysis.
- OmicsLogic. (2025). RNA-Seq Data Analysis: A Step-by-Step Overview. OlvTools. [\[Link\]](#)
- Harvard Chan Bioinformatics Core. (n.d.). Differential gene expression (DGE) analysis. GitHub Pages. [\[Link\]](#)
- Malla, M. A., Dubey, A., Kumar, A., Yadav, S., & Kumar, V. (2021). Harnessing bioinformatics for secondary metabolite discovery and analysis. In *Plant Secondary Metabolites* (pp. 531-556). Woodhead Publishing. [\[Link\]](#)
- Yang, M. Y., Khine, A. A., Liu, J. W., Cheng, H. C., Hu, A., Chen, H. P., & Shih, T. L. (2018). Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. *Chirality*, 30(11), 1233-1239. [\[Link\]](#)

- Galaxy Training. (n.d.). Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Galaxy Training Network. [\[Link\]](#)
- Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. *Genome biology*, 15(12), 1-21. [\[Link\]](#)
- Despinasse, Y., et al. (2017). Bornyl-diphosphate synthase from *Lavandula angustifolia*: A major monoterpene synthase involved in essential oil quality. *Phytochemistry*, 139, 24-33. [\[Link\]](#)
- Dubey, M. K., et al. (2021). Exploring Secondary Metabolites in Plants Through Bioinformatics. In *Silico Approach for Sustainable Agriculture*, 223-241. [\[Link\]](#)
- Starks, C. M., Back, K., Chappell, J., & Noel, J. P. (1997). Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase. *Science*, 277(5333), 1815-1820. [\[Link\]](#)
- Tsang, H. L., et al. (2016). Borneol Dehydrogenase from *Pseudomonas* sp. Strain TCU-HL1 Catalyzes the Oxidation of (+)-Borneol and Its Isomers to **Camphor**. *Applied and Environmental Microbiology*, 82(21), 6378-6385. [\[Link\]](#)
- Medema, M. H., & Fischbach, M. A. (2015). Computational approaches to natural product discovery. *Nature chemical biology*, 11(9), 639-648. [\[Link\]](#)
- Yang, M. Y., et al. (2018). Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. *Chirality*, 30(11), 1233-1239. [\[Link\]](#)
- Ma, D., et al. (2021). Bornyl Diphosphate Synthase From *Cinnamomum burmanni* and Its Application for (+)-Borneol Biosynthesis in Yeast. *Frontiers in Bioengineering and Biotechnology*, 9, 631863. [\[Link\]](#)
- Adal, A. M., & Mahmoud, S. S. (2022). Mechanistic Insights into the Bornyl Diphosphate Synthase from *Lavandula angustifolia*. *International Journal of Molecular Sciences*, 23(19), 11847. [\[Link\]](#)
- Das, B., et al. (2023). Genome and transcriptome mining revealed evolutionary insights and tissue-specific expression patterns of Cytochrome P450 superfamily in *Aquilaria sinensis*. *bioRxiv*. [\[Link\]](#)
- Yang, P., et al. (2024). Nudix hydrolase WvNUDX24 is involved in borneol biosynthesis in *Wurfbainia villosa*. *The Plant Journal*. [\[Link\]](#)
- Nelson, D. R. (2002). Mining databases for cytochrome P450 genes. *Methods in enzymology*, 357, 3-15. [\[Link\]](#)
- Ho, T. J., et al. (2018). Investigation of borneols sold in Taiwan by chiral gas chromatography. *Journal of Food and Drug Analysis*, 26(1), 348-352. [\[Link\]](#)
- Wu, G., et al. (2017). Predicting synonymous codon usage and optimizing the heterologous gene for expression in *E. coli*. *Scientific reports*, 7(1), 1-11. [\[Link\]](#)
- Tateo, F., & Bononi, M. (1999). Update on enantiomeric composition of (1R)-(+)-and (1S)-(-)-**camphor** in essential oils by enantioselective gas chromatography. *Flavour and fragrance*

journal, 14(4), 213-215. [Link]

- de la Torre, D., et al. (2021). Integrative omics approaches for biosynthetic pathway discovery in plants. *Current Opinion in Biotechnology*, 68, 179-187. [Link]
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Jiu, S., et al. (2021). Genome-wide identification and transcriptome analysis of the cytochrome P450 genes revealed its potential role in the growth of *Flammulina filiformis*. *BMC genomics*, 22(1), 1-15. [Link]
- Ang, K. S., et al. (2017). Predicting synonymous codon usage and optimizing the heterologous gene for expression in *E. coli*. *Scientific reports*, 7(1), 9936. [Link]
- Jiu, S., et al. (2021). Genome-Wide Identification and Transcriptome Analysis of P450 Superfamily Genes in Flax (*Linum usitatissimum L.*). *International Journal of Molecular Sciences*, 22(16), 8892. [Link]
- Liu, Z., et al. (2023). Unraveling codon usage of *Escherichia coli* using machine learning. *bioRxiv*. [Link]
- Pluskal, T., et al. (2024). Discovery and Characterization of Terpene Synthases Powered by Machine Learning. *bioRxiv*. [Link]
- Martinelli, M. (2020). Is codon optimization necessary when heterologously express protein?.
- Zhang, C., et al. (2021). Combining Metabolic and Monoterpene Synthase Engineering for de Novo Production of Monoterpene Alcohols in *Escherichia coli*. *ACS Synthetic Biology*, 10(7), 1736-1744. [Link]
- Sharma, A., et al. (2023). Editorial: Functional genomics of secondary metabolite biosynthesis in medicinal plants. *Frontiers in Plant Science*, 14, 1167471. [Link]
- Singh, P., et al. (2023). Functional characterization of five triterpene synthases through De-novo assembly and transcriptome analysis of *Euphorbia grantii*. *bioRxiv*. [Link]
- CD BioSciences. (2025). Codon Optimization for Different Expression Systems: Key Points and Case Studies. *CD BioSciences Blog*. [Link]
- Zager, J. J., et al. (2019). Integrated platform for structural and functional analysis of terpene synthases of *Cannabis sativa*. *PLoS one*, 14(10), e0222328. [Link]
- Das, B., et al. (2023). Genome and transcriptome mining revealed evolutionary insights and tissue-specific expression patterns of Cytochrome P450 superfamily in *Aquilaria sinensis*. *bioRxiv*. [Link]
- Schmidt, F., et al. (2021). Engineering of a borneol dehydrogenase from *P. putida* for the enzymatic resolution of **camphor**. *AMB Express*, 11(1), 61. [Link]
- Cheng, S., et al. (2022). Recent Advances in Multiple Strategies for the Synthesis of Terpenes by Engineered Yeast.
- Wang, J. B., et al. (2020). Discovery and modification of cytochrome P450 for plant natural products biosynthesis. *Synthetic and Systems Biotechnology*, 5(2), 79-86. [Link]

- Hu, X., et al. (2025). Green whole-cell biocatalysis: compartmentalized engineering of borneol dehydrogenase for stereoselective synthesis of (+)-borneol. *Green Chemistry*. [Link]
- Li, C., et al. (2022). Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products. *Critical Reviews in Biotechnology*, 42(2), 273-293. [Link]
- Gnanasekaran, T., et al. (2016). Exploiting photosynthesis-driven P450 activity to produce indican in tobacco chloroplasts. *Metabolic engineering*, 38, 1-11. [Link]
- Gnanasekaran, T., et al. (2016). Exploiting photosynthesis-driven P450 activity to produce indican in tobacco chloroplasts. *Metabolic Engineering*, 38, 1-11. [Link]
- Glieder, A., et al. (2002). Purification of heterologous membrane proteins Cytochrome P450 CYP81A9 and Homogentisate Solanesyltransferase. *TU Wien's reposiTUM*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. olvtools.com [olvtools.com]
- 2. Genome-wide identification and transcriptome analysis of the cytochrome P450 genes revealed its potential role in the growth of *Flammulina filiformis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.genewiz.com [blog.genewiz.com]
- 8. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Survey on the Terpene Synthase Gene Family Provides New Insight into Its Evolutionary Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]

- 12. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]
- 13. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Borneol Dehydrogenase from Pseudomonas sp. Strain TCU-HL1 Catalyzes the Oxidation of (+)-Borneol and Its Isomers to Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Identification of genes in the camphor biosynthesis pathway]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678855#identification-of-genes-in-the-camphor-biosynthesis-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com